(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one
Brand Name: Vulcanchem
CAS No.: 145452-02-4
VCID: VC20779474
InChI: InChI=1S/C11H19NO4/c1-6(2)9-11(4-13)8(14)7(3)10(15)12(11)5-16-9/h6-9,13-14H,4-5H2,1-3H3/t7-,8+,9+,11+/m1/s1
SMILES: CC1C(C2(C(OCN2C1=O)C(C)C)CO)O
Molecular Formula: C₁₁H₁₉NO₄
Molecular Weight: 229.27 g/mol

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one

CAS No.: 145452-02-4

Cat. No.: VC20779474

Molecular Formula: C₁₁H₁₉NO₄

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one - 145452-02-4

Specification

CAS No. 145452-02-4
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
IUPAC Name (1S,6R,7S,7aS)-7-hydroxy-7a-(hydroxymethyl)-6-methyl-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
Standard InChI InChI=1S/C11H19NO4/c1-6(2)9-11(4-13)8(14)7(3)10(15)12(11)5-16-9/h6-9,13-14H,4-5H2,1-3H3/t7-,8+,9+,11+/m1/s1
Standard InChI Key WSCSAVPTKSPACL-HJGDQZAQSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@]2([C@@H](OCN2C1=O)C(C)C)CO)O
SMILES CC1C(C2(C(OCN2C1=O)C(C)C)CO)O
Canonical SMILES CC1C(C2(C(OCN2C1=O)C(C)C)CO)O

Introduction

Overview of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one is a complex organic compound characterized by its bicyclic structure and specific stereochemistry. This compound is notable for its potential applications in medicinal chemistry and biological research.

Structural Information

The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is indicative of its classification as an aza compound. The stereochemical configuration is crucial for its biological activity and interaction with various biological targets.

Structural Representation:

DescriptorValue
IUPAC Name(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one
Synonyms[1S-(1α,6α,7α,7aα)]-Tetrahydro-7-hydroxy-7a-(hydroxymethyl)-6-methyl-1-(1-methylethyl)-3H,5H-pyrrolo[1,2-c]oxazol-5-one

Biological Applications

While specific data on the biological applications of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one remains limited, compounds of similar structure have been investigated for their pharmacological properties:

Potential Applications:

  • Antimicrobial activity

  • Anticancer properties

  • Neurological effects

Research Findings

Research surrounding this compound has primarily focused on its synthesis and characterization rather than extensive biological testing. The following areas have been explored:

Synthesis Methods:
Various synthetic routes have been proposed to obtain this compound efficiently while maintaining high stereochemical purity.

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